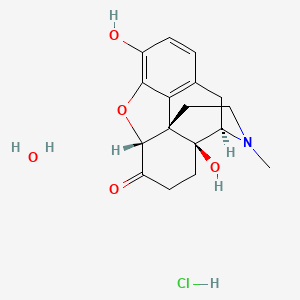

Oxymorphone hydrochloride monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1415015-79-0 |

|---|---|

Molecular Formula |

C17H22ClNO5 |

Molecular Weight |

355.8 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrate;hydrochloride |

InChI |

InChI=1S/C17H19NO4.ClH.H2O/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9;;/h2-3,12,15,19,21H,4-8H2,1H3;1H;1H2/t12-,15+,16+,17-;;/m1../s1 |

InChI Key |

VLPORDTVKOPOLC-YNLRGPPVSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.Cl |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Oxymorphone Hydrochloride Monohydrate

Precursor Compounds and Semisynthetic Pathways

The synthesis of oxymorphone relies on the structural modification of naturally occurring opium alkaloids or their derivatives. The primary industrial production of oxymorphone starts from thebaine, an alkaloid found in the opium poppy (Papaver somniferum) and in greater abundance in the roots of Papaver orientale. wikipedia.orgscirp.org Oripavine, another natural opiate, also serves as a crucial starting material. acs.org

The most common route to oxymorphone involves the O-demethylation of oxycodone. scirp.org Oxycodone itself is typically synthesized from thebaine. acs.orggoogle.com The process involves the oxidation of thebaine to 14-hydroxycodeinone, followed by catalytic hydrogenation to yield oxycodone. scirp.orgrsc.org Subsequently, the O-demethylation of the 3-methoxy group of oxycodone produces oxymorphone. scirp.org A patented method describes a synthesis starting with oxycodone hydrochloride, which is first treated with a base to obtain the free alkali form, then subjected to a demethylation reaction to yield oxymorphone. google.com

While less direct, pathways from morphine have also been explored. For instance, a novel process has been developed for the synthesis of noroxymorphone (B159341), a key intermediate for oxymorphone derivatives, directly from morphine. wipo.int Noroxymorphone is the N-demethylated version of oxymorphone and is pivotal in the synthesis of opioid antagonists. scirp.orgacs.org

The generation of oxymorphone from oripavine is also a well-established pathway, involving C14-hydroxylation followed by catalytic hydrogenation. acs.org The development of mutagenized Papaver somniferum variants that produce high yields of thebaine and oripavine has been instrumental in ensuring a steady supply of these precursors. acs.org

Table 1: Precursor Transformation Pathways to Oxymorphone

| Precursor Compound | Key Transformation Steps | Resulting Intermediate/Product |

|---|

Novel Synthetic Methodologies for Compound Generation

Research into the synthesis of oxymorphone has focused on improving efficiency, safety, and scalability, leading to the development of several novel methodologies.

Significant improvements have been made to the conventional two-step process of producing oxycodone, the immediate precursor to oxymorphone. One improvement involves using the hydrochloride salt of thebaine instead of the free base in the oxidation step, which provides 14-hydroxycodeinone in high yield and purity. rsc.org For the subsequent reduction step, using 5% Palladium on Barium Sulfate (Pd/BaSO4) as a catalyst with methanol (B129727) as the solvent has been shown to completely eliminate the formation of the 14-hydroxydihydrocodeine by-product, resulting in high-purity oxycodone. rsc.org

Another patented process for preparing oxymorphone aims to improve the impurity profile by controlling the hydrogenation conditions of 14-hydroxymorphinone. epo.org This method involves hydrogenating an aqueous solution of 14-hydroxymorphinone at temperatures between ≥ 55 °C and ≤ 95 °C, which limits the formation of the 6α-oxymorphol impurity to ≤ 2.00 area % as determined by HPLC. epo.org

More recent innovations include the development of greener and more sustainable synthetic routes. An electrochemical method for the N- and O-demethylation of oxycodone has been reported, which avoids the use of toxic and corrosive reagents like boron tribromide. acs.org This process involves an anodic oxidative intramolecular cyclization and has been adapted to a scalable flow electrolysis cell, significantly increasing throughput. acs.org Additionally, an organophotocatalytic procedure for the N-demethylation of oxycodone has been developed, utilizing molecular oxygen as the terminal oxidant and rose bengal as an organic dye photocatalyst under visible-light irradiation. nih.gov This continuous-flow method is presented as a green and scalable alternative to traditional methods that use stoichiometric amounts of hazardous reagents. nih.gov

Table 2: Optimized and Novel Synthetic Reaction Conditions

| Synthetic Step | Methodology | Key Conditions | Advantage |

|---|---|---|---|

| Reduction of 14-hydroxycodeinone | Catalytic Hydrogenation | 5% Pd/BaSO4 catalyst, Methanol solvent. rsc.org | High yield and purity of oxycodone, elimination of by-products. rsc.org |

| Hydrogenation of 14-hydroxymorphinone | Controlled Hydrogenation | Temperature range of ≥ 55 °C to ≤ 95 °C. epo.org | Improved impurity profile of oxymorphone. epo.org |

| N- and O-demethylation of Oxycodone | Electrochemical Oxidation | Anodic oxidative intramolecular cyclization in a flow cell. acs.org | Green, safe, and efficient; avoids toxic reagents. acs.org |

| N-demethylation of Oxycodone | Organophotocatalysis | Rose bengal photocatalyst, molecular oxygen, visible-light irradiation in a continuous-flow reactor. nih.gov | Green and scalable process. nih.gov |

The stereochemistry of the morphinan (B1239233) skeleton is crucial for its pharmacological activity. Stereospecific synthesis is particularly important when creating derivatives. For instance, research on the synthesis of 6α- and 6β-amino derivatives of oxymorphone has been reported, highlighting methods to control the stereochemistry at the C-6 position. acs.org Another approach involves the stereoselective reduction of 14-hydroxynorcodeinone using sodium borohydride, which selectively yields 14-hydroxynorcodeine, avoiding the formation of the isocodeine derivative. google.com This intermediate can then be catalytically hydrogenated to 14-hydroxynor-dihydrocodeine, a precursor in the synthesis of noroxymorphone enantiomers. google.com

Structure-Directed Derivatization for Research Probes

Oxymorphone serves as a valuable molecular scaffold for developing new ligands to probe the structure and function of opioid receptors. nih.gov By systematically modifying its structure, researchers can investigate the molecular interactions that determine a compound's pharmacological profile.

The N-substituent at position 17 of the morphinan skeleton plays a critical role in defining the functional activity of the ligand, which can range from full agonism to partial agonism to pure antagonism. nih.govmdpi.com The N-methyl group of oxymorphone is a primary target for modification. nih.govplos.org

Replacing the N-methyl group with larger alkyl or arylalkyl groups can dramatically alter the compound's interaction with the opioid receptor. For example, the substitution of the N-methyl group with an N-allyl (CH₂CH=CH₂) or N-cyclopropylmethyl group leads to the potent, non-selective opioid antagonists naloxone (B1662785) and naltrexone, respectively. nih.govmdpi.complos.org These compounds are invaluable as research tools and are used clinically. nih.gov

Conversely, substituting the N-methyl group with an N-phenethyl group has been shown to produce N-phenethylnoroxymorphone, a potent µ-opioid receptor (MOP) agonist with increased antinociceptive potency compared to the N-methyl analogue. mdpi.complos.org The presence of the N-phenethyl group is highly favorable for improving affinity and selectivity at the MOP receptor. nih.govplos.org Other N-substituents, such as N-cyclobutylmethyl, can result in partial agonists like nalbuphone. nih.gov These structure-activity relationships demonstrate how modifications to the N-substituent of the oxymorphone scaffold can generate a diverse array of research probes with tailored pharmacological activities. plos.org

Table 3: N-Substituent Modifications of the Oxymorphone Scaffold and Pharmacological Outcomes

| Base Scaffold | N-Substituent | Resulting Compound | Primary Pharmacological Profile |

|---|---|---|---|

| Noroxymorphone | -CH₃ (Methyl) | Oxymorphone | Potent Agonist. nih.gov |

| Noroxymorphone | -CH₂CH=CH₂ (Allyl) | Naloxone | Potent Antagonist. nih.govplos.org |

| Noroxymorphone | -CH₂-c-C₃H₅ (Cyclopropylmethyl) | Naltrexone | Potent Antagonist. nih.govplos.org |

| Noroxymorphone | -CH₂CH₂C₆H₅ (Phenethyl) | N-phenethylnoroxymorphone | Potent Agonist. mdpi.complos.org |

| Noroxymorphone | -CH₂-c-C₄H₇ (Cyclobutylmethyl) | Nalbuphone | Partial Agonist. nih.gov |

Modifications at the C-6 Position

The C-6 carbonyl group in oxymorphone is a frequent target for chemical modification to explore structure-activity relationships (SAR). nih.gov Research efforts have focused on converting this keto group into a range of other functionalities.

Early studies explored the creation of derivatives such as hydrazones, oximes, semicarbazones, and guanidines from the C-6 carbonyl group of 14-oxygenated-N-methylmorphinan-6-ones, including oxymorphone. nih.gov More recent strategies have involved the introduction of acrylonitrile (B1666552) substructures or the complete removal of the 6-carbonyl group. nih.gov Deletion of the C-6 keto function in oxymorphone was found to enhance selectivity for the mu-opioid receptor (MOR) versus the delta-opioid receptor (DOR). nih.gov

Another innovative modification involves the replacement of the C-6 ketone with a bioisosteric 1,1-difluoromethylene unit (C=CF₂). nih.govrsc.org This derivatization was achieved through a concise synthetic route highlighted by a decarboxylative Wittig olefination. nih.gov The resulting C₆-difluoromethylenated epoxymorphinans were designed to increase lipophilicity, potentially extending the compound's circulatory half-life compared to traditional antagonists like naloxone. nih.govrsc.org These novel fluorinated compounds were found to be effective MOR antagonists. nih.gov

The spatial orientation of substituents at the C-6 position also plays a critical role in the compound's pharmacological activity. nih.gov Studies on the epimerization of the C-6 hydroxyl group in related morphine derivatives have shown that even slight stereochemical changes can influence the opioid activity profile, although the effects can vary depending on the specific N-substituent. nih.gov

| Parent Compound | Modification at C-6 | Resulting Derivative Class/Compound | Key Finding | Reference |

|---|---|---|---|---|

| Oxymorphone | Deletion of carbonyl group | 6-desoxo analogue | Improved selectivity for MOP vs. DOP receptor. | nih.gov |

| Naltrexone (NTX) | Replacement of C=O with C=CF₂ | 6-CF₂-NTX | Maintained in vitro potency and demonstrated in vivo blockade of fentanyl. | nih.gov |

| Naloxone (NLX) | Replacement of C=O with C=CF₂ | 6-CF₂-NLX | Maintained in vitro potency against a fentanyl challenge. | nih.gov |

| Morphine Derivatives | Epimerization of -OH group | Isomorphine / Dihydroisomorphine | Evoked only slight changes in in vitro opioid activities. | nih.gov |

Modifications at the C-14 Position

The introduction of a hydroxyl group at the C-14 position of the morphinan skeleton is a key structural feature of oxymorphone that distinguishes it from older opioids like morphine and contributes to its potent activity. nih.gov This position has been a focal point for further derivatization to create analogues with enhanced potency and altered receptor selectivity. nih.govencyclopedia.pub

A significant development in this area was the substitution of the 14-hydroxyl group with a methoxy (B1213986) group (-OCH₃), leading to the creation of 14-O-methyloxymorphone. encyclopedia.pubnih.gov This single modification resulted in a compound with a reported antinociceptive potency up to 400 times greater than morphine in animal models. nih.gov The success of this substitution prompted the synthesis of a wide range of 14-alkoxymorphinans, where varying the alkoxy group could fine-tune the pharmacological profile. nih.govencyclopedia.pub For instance, introducing larger arylalkyl substituents, such as phenylpropoxy, at this position led to derivatives with extremely high potency and enhanced affinities at all three major opioid receptor types (mu, delta, and kappa). nih.gov

Further modifications at other positions of the 14-O-methyloxymorphone scaffold have also been explored. The introduction of a methyl group at the C-5 position of 14-O-methyloxymorphone yielded 14-methoxymetopon, a potent analgesic. nih.govnih.gov These findings indicate that the C-14 position is crucial for receptor interaction and that modifications at this site can have a profound impact on the resulting compound's activity. nih.gov

| Parent Compound | Modification at C-14 | Resulting Compound | Reported Activity | Reference |

|---|---|---|---|---|

| Oxymorphone | -OH to -OCH₃ | 14-O-methyloxymorphone | Potency up to 800-fold greater than oxymorphone in hot-plate test. | nih.gov |

| 14-O-methyloxymorphone | Introduction of methyl group at C-5 | 14-methoxymetopon | Potency up to one million-fold greater than morphine (supraspinal administration). | nih.gov |

| Oxymorphone | -OH to -O-(CH₂)₃-Aryl | 14-Arylalkoxymorphinans | Extremely potent antinociceptive agents with enhanced affinities at all three opioid receptor types. | nih.gov |

Development of Zwitterionic Derivatives

A key strategy in modern medicinal chemistry is the modification of drugs to alter their physicochemical properties, such as polarity, to control their distribution in the body. nih.gov For opioids, a major goal is to restrict their ability to cross the blood-brain barrier (BBB), thereby localizing their action to peripheral opioid receptors and potentially reducing centrally-mediated side effects. nih.govnih.gov The development of zwitterionic derivatives of oxymorphone represents a significant effort toward this goal. nih.gov

Zwitterions are molecules that contain both positive and negative charges, making them highly polar. mdpi.com This strategy has been applied to 14-O-methyloxymorphone, a potent oxymorphone derivative, by introducing amino acid and dipeptide substituents at the C-6 position. nih.govnih.govacs.org The synthesis of these zwitterionic derivatives is typically achieved through reductive amination of the C-6 ketone of 14-O-methyloxymorphone using various amino acid esters, followed by ester cleavage. nih.govacs.orgresearchgate.net

This process yields a mixture of diastereoisomers (6α-amino and 6β-amino epimers) which can be separated by chromatography. nih.govacs.org A wide library of these derivatives has been synthesized, incorporating natural amino acids (like Glycine, Valine, Lysine), unnatural amino acids (like D-Alanine, β-Alanine), and dipeptides. acs.org Research has shown that these zwitterionic conjugates display high affinity and potent agonism at both mu- and delta-opioid receptors in vitro. nih.govnih.govresearchgate.net Due to their increased hydrophilicity, these compounds have limited BBB penetration and have demonstrated potent antinociceptive effects mediated by peripheral opioid receptors in animal models. nih.govnih.govnih.gov

| Parent Compound | Modification Strategy | Example Substituent (at C-6) | Resulting Derivative | Primary Goal / Finding | Reference |

|---|---|---|---|---|---|

| 14-O-methyloxymorphone | Reductive amination with amino acid esters | Glycine | 6-Gly-14-O-methyloxymorphone | Zwitterionic molecule with high MOR affinity and restricted BBB penetration. | nih.gov |

| 14-O-methyloxymorphone | Reductive amination with amino acid esters | L-Valine | 6-L-Val-14-O-methyloxymorphone | Potent MOR/DOR agonist with peripheral antinociceptive efficacy. | nih.govacs.org |

| 14-O-methyloxymorphone | Reductive amination with amino acid esters | L-Phenylalanine | 6-L-Phe-14-O-methyloxymorphone | Effective antinociceptive agent via activation of peripheral opioid receptors. | nih.gov |

| 14-O-methyloxymorphone | Reductive amination with dipeptide esters | Gly-L-Phe | 6-(Gly-L-Phe)-14-O-methyloxymorphone | Dipeptide conjugate with high efficacy in animal pain models. | acs.org |

Molecular Pharmacology and Receptor Interactions of Oxymorphone Hydrochloride Monohydrate

Opioid Receptor Binding Profile and Selectivity

Oxymorphone hydrochloride monohydrate is a semi-synthetic opioid that elicits its primary pharmacological effects through interactions with opioid receptors, which are members of the G-protein coupled receptor (GPCR) family. youtube.comnih.gov Its binding profile is characterized by a high affinity and selectivity for the mu-opioid receptor (MOR). usdoj.gov

Oxymorphone interacts principally with the mu-opioid receptor (MOR) as a potent agonist. drugbank.comoup.comoup.com This interaction is the primary mechanism behind its analgesic action. fda.gov Studies have demonstrated that oxymorphone possesses a high affinity for the MOR, with binding affinities that are reported to be significantly greater than that of morphine. oup.com Specifically, the binding affinity of oxymorphone for the mu-opioid receptor has been shown to be approximately 2.5 times higher than that of morphine. oup.com

Quantitative autoradiography studies in mouse brains confirm that the MOR is the main high-affinity binding target for oxymorphone. nih.gov These studies revealed high-affinity binding sites with a dissociation constant (Kd) of 1.7 nM and a maximum binding capacity (Bmax) of 147 fmol/mg. nih.gov In competitive binding assays using cell membranes expressing the recombinant human mu-opioid receptor, oxymorphone was categorized among opioids with the highest binding affinity, exhibiting a Ki value of less than 1 nM. zenodo.org The distribution of oxymorphone binding sites in the brain closely mirrors that of selective MOR agonists. nih.gov

As a full agonist at the MOR, oxymorphone activates the receptor, initiating a cascade of intracellular events. usdoj.govndafp.org This activation is responsible for its principal therapeutic action of analgesia. fda.govfda.gov The efficacy of oxymorphone at the MOR is considered potent; upon binding, it effectively stimulates the receptor to produce a maximal physiological response.

Signal Transduction Mechanisms and Intracellular Pathways

G-Protein Coupled Receptor (GPCR) Signaling

Adenylyl Cyclase Inhibition and Cyclic AMP Modulation

One of the primary downstream effects of MOR activation is the inhibition of adenylyl cyclase activity. mdpi.comyoutube.com The activated Gαi/o subunit directly inhibits this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comyoutube.com Since cAMP is responsible for activating protein kinase A (PKA), its reduction prevents the PKA-mediated phosphorylation of various downstream proteins and channels. mdpi.com This inhibition of the adenylyl cyclase/cAMP pathway is a key mechanism by which opioids modulate neuronal excitability. nih.gov While acute opioid exposure inhibits cAMP production, prolonged exposure can lead to a compensatory upregulation or sensitization of the adenylyl cyclase system, resulting in a phenomenon known as cAMP overshoot upon withdrawal of the opioid. biorxiv.org

Modulation of Ion Channel Activity (e.g., GIRK channels)

The Gβγ heterodimer, released upon G protein activation, plays a significant role in modulating ion channel activity. mdpi.comyoutube.com Postsynaptically, Gβγ subunits directly bind to and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. mdpi.comnih.govnih.gov This activation leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and reducing neuronal excitability. mdpi.com Presynaptically, the Gβγ subunits can inhibit voltage-gated calcium channels (VGCC), which in turn prevents the influx of calcium that is necessary for neurotransmitter release. mdpi.comyoutube.com GIRK channels are considered major effectors for opioid signaling, and their activation contributes to the physiological effects of opioids. nih.govembopress.org

β-Arrestin Recruitment and Receptor Internalization Dynamics

Following agonist binding and G protein activation, µ-opioid receptors are subject to regulatory processes mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. mdpi.comnih.gov GRKs phosphorylate the intracellular domains of the activated receptor. mdpi.com This phosphorylation event creates a high-affinity binding site for β-arrestin proteins (β-arrestin1 and β-arrestin2). nih.govnih.gov The binding of β-arrestin to the MOR sterically hinders its ability to couple with G proteins, a process known as desensitization, which diminishes G protein-mediated signaling even in the continued presence of the agonist. nih.gov

Structure-Activity Relationship (SAR) Studies for Receptor Interactions

Structure-activity relationship (SAR) studies of morphinan (B1239233) compounds have been crucial in understanding how chemical structure dictates pharmacological activity. Modifications at various positions on the morphinan skeleton significantly influence a ligand's affinity for opioid receptors and its functional profile as an agonist, antagonist, or mixed agonist-antagonist. acs.orgmdpi.com

Influence of N-Substituent on Ligand-Receptor Binding and Functional Activity

The substituent at the nitrogen atom (position 17) of the morphinan skeleton is a key determinant of the pharmacological behavior of opioid ligands. nih.govmdpi.complos.org The prototypical N-methyl group, as found in morphine and oxymorphone, generally confers potent agonist activity. mdpi.complos.org

Research has shown that replacing the N-methyl group with other substituents dramatically alters the compound's properties:

N-Phenethyl Group : Substituting the N-methyl group of oxymorphone with an N-phenethyl group results in a compound with improved affinity and selectivity for the µ-opioid receptor. nih.gov This modification leads to very potent agonism and increased antinociceptive efficacy compared to the parent compound. nih.govplos.org

N-Allyl and N-Cyclopropylmethyl Groups : When the N-methyl group of oxymorphone is replaced by an N-allyl or N-cyclopropylmethyl group, the resulting compounds are the well-known opioid antagonists, naloxone (B1662785) and naltrexone, respectively. mdpi.complos.org These larger substituents are thought to alter the conformation of the ligand-receptor complex in a way that prevents receptor activation, thereby blocking the effects of agonists. pnas.org

The following table summarizes the effect of N-substituent variation on the functional activity of oxymorphone analogues.

| Base Compound | N-Substituent | Resulting Compound | Primary Functional Activity | Reference |

| Oxymorphone | -CH₃ (Methyl) | Oxymorphone | µ-Opioid Agonist | plos.org |

| Oxymorphone | -CH₂CH₂C₆H₅ (Phenethyl) | N-Phenethyloxymorphone | Potent µ-Opioid Agonist | nih.govplos.org |

| Oxymorphone | -CH₂CH=CH₂ (Allyl) | Naloxone | Opioid Antagonist | mdpi.complos.org |

| Oxymorphone | -CH₂-c-C₃H₅ (Cyclopropylmethyl) | Naltrexone | Opioid Antagonist | mdpi.complos.org |

Role of C-6 Ketone and C-14 Hydroxyl Group in Receptor Recognition

The presence of a ketone group at the C-6 position, in place of the hydroxyl group found in morphine, renders oxymorphone more lipophilic. oup.com This increased lipid solubility facilitates its ability to cross the blood-brain barrier. oup.com Structure-activity relationship (SAR) studies have demonstrated the critical nature of the oxygen atom at this position and its specific orientation. For instance, replacing the C-6 oxygen with a methylene (B1212753) group does not significantly alter agonistic activity. nih.gov However, the stereochemistry of a hydroxyl group at C-6 is a major determinant of the drug's function. An alpha (α) orientation of the C-6 hydroxyl group enhances the agonistic properties of the molecule, whereas a beta (β) orientation leads to compounds that are pure antagonists, with potencies similar to the parent C-6 keto structures like naltrexone. nih.gov This indicates that the spatial orientation of the oxygen-containing group at C-6 is crucial for the conformational changes in the receptor that lead to an agonist response. Research has also shown that a carbonyl group at position 6 is preferable to a hydroxyl function in certain N-phenethyl derivatives, enhancing MOR affinity and agonist potency. researchgate.net

The following table summarizes the binding affinities of oxymorphone for the different opioid receptors, highlighting its high affinity and selectivity for the μ-opioid receptor.

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

|---|---|---|---|

| Oxymorphone | 0.5 - 1.0 | 15 - 25 | >1000 |

| Morphine | 1.2 - 2.5 | 50 - 100 | 200 - 400 |

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. The values presented are a consensus from multiple studies and may vary based on experimental conditions.

Conformational Analysis and Its Implications for Receptor Activation

The three-dimensional shape, or conformation, of the oxymorphone molecule is intrinsically linked to its ability to bind to and activate opioid receptors. The rigid structure of the morphinan skeleton is a key feature, but subtle conformational flexibilities, particularly in its side chains and substituent groups, dictate the precise nature of the interaction with the receptor and determine whether the outcome is agonism or antagonism.

Conformational analysis through molecular modeling and dynamics simulations has provided significant insights into this process. For an opioid to act as an agonist, it must stabilize a specific "active" conformation of the G protein-coupled receptor (GPCR). nih.gov Molecular dynamics simulations have revealed that agonists, such as oxymorphone, exhibit a higher probability of direct interaction between their protonated basic nitrogen atom and the highly conserved Asp147 residue in the third transmembrane (TM) helix of the μ-opioid receptor. nih.gov This ionic interaction is considered a crucial step in triggering the conformational cascade that leads to receptor activation. In contrast, antagonists often show a different pattern of interaction, perturbing this critical N-Asp147 engagement. nih.gov

The binding of an agonist like oxymorphone induces significant conformational changes within the receptor itself. A hallmark of GPCR activation is the outward movement of the intracellular end of TM6 and smaller movements of TM5 and TM7. nih.govacs.org These movements open a cavity on the intracellular side of the receptor, allowing it to couple with and activate G proteins. mdpi.com The specific conformation of the bound ligand influences these receptor dynamics. For instance, studies on related morphinans have shown that key amino acid residues within the receptor, such as Tryptophan 293 (Trp293) in TM6, act as a "molecular switch". nih.gov The conformation of the ligand can affect the rotameric state of this tryptophan residue, which in turn propagates the conformational change throughout the receptor, leading to G protein activation. nih.gov

Furthermore, the conformation of oxymorphone's own ring structure is vital. Studies on the epimers of the related compound oxymorphamine (B1253704) have shown that while the C-6 chirality dictates whether the C-ring adopts a "chair" or "twist-boat" conformation, the principal heteroatomic binding groups in each epimer remain similarly oriented. This similarity in the spatial presentation of key binding elements may explain the lack of dramatic differences in their receptor binding profiles, underscoring the importance of the precise three-dimensional arrangement of functional groups for effective receptor recognition.

The interaction is a dynamic process. The binding of oxymorphone initiates a series of conformational changes that are propagated from the ligand-binding pocket to the intracellular G protein-coupling domain, ultimately resulting in the modulation of downstream signaling pathways and the compound's characteristic pharmacological effects. nih.govacs.org

Biochemical Metabolism and Metabolite Identification of Oxymorphone Hydrochloride Monohydrate

Major Enzymatic Biotransformation Pathways

The metabolism of oxymorphone is dominated by three principal enzymatic routes: glucuronidation, hydroxylation, and N-demethylation. These pathways convert the parent drug into more water-soluble compounds, facilitating their elimination from the body.

Glucuronidation represents the most significant metabolic pathway for oxymorphone. oup.comnih.govnih.gov This Phase II conjugation process involves the attachment of a glucuronic acid moiety to the oxymorphone molecule, primarily at the 3-hydroxyl position. The resulting primary metabolite is oxymorphone-3-glucuronide (O3G). oup.comsigmaaldrich.com

Research indicates that oxymorphone-3-glucuronide is the most abundant metabolite. Following a single oral dose, the mean plasma area under the curve (AUC) of O3G can be as much as 90 times higher than that of the parent compound, oxymorphone. oup.com Similarly, after a 10 mg oral dose, the conjugate of oxymorphone accounted for 44.1% of the drug-related products recovered in urine over a five-day period. drugbank.comnih.gov This extensive conversion underscores the efficiency of the glucuronidation pathway. oup.com While the 3-glucuronide metabolite of the related opioid morphine is known to be devoid of analgesic activity, the specific activity of oxymorphone-3-glucuronide has not been definitively established. oup.com

A secondary, lesser metabolic route for oxymorphone involves reduction of the 6-keto group, a type of hydroxylation, to form 6-hydroxy-oxymorphone. oup.comnih.gov This metabolite is considered active, with animal studies suggesting it possesses analgesic effects similar to the parent compound, oxymorphone. oup.com

Despite its activity, 6-hydroxy-oxymorphone is formed in much smaller quantities compared to glucuronide conjugates. nih.gov Following oral administration, it accounts for less than 1% of the dose excreted in urine. nih.gov The area under the curve (AUC) for 6-hydroxy-oxymorphone is approximately 70% of the parent compound after a single dose. oup.com The recovered drug-related products in urine after a 10 mg oral dose contained 6-beta-carbinol (a stereoisomer of 6-hydroxy-oxymorphone) and its conjugates, which together constituted about 2.9% of the excreted amount. drugbank.comnih.gov

N-demethylation, the removal of the methyl group from the nitrogen atom of the oxymorphone molecule, results in the formation of noroxymorphone (B159341). pharmgkb.orgnih.gov This process is a minor metabolic pathway for oxymorphone itself but is significant in other contexts. nih.gov Noroxymorphone is a pivotal intermediate in the chemical synthesis of important opioid antagonists such as naloxone (B1662785) and naltrexone. acs.orgchemrxiv.orgresearchgate.net

In studies of oxymorphone metabolism, noroxymorphone is detected in relatively small quantities. nih.gov Following a single 10 mg dose of controlled-release oxymorphone, noroxymorphone was detected in only 13.5% of hydrolyzed urine specimens, appearing at a mean time of 8.3 hours post-administration. nih.gov Both CYP3A4 and CYP2D6 enzymes are capable of catalyzing the N-demethylation of oxymorphone to noroxymorphone. pharmgkb.org

Identification of Specific Enzymes Involved in Biotransformation (e.g., UDP-glucuronosyltransferases, Cytochrome P450 system relevance to precursors)

The biotransformation of oxymorphone is catalyzed by specific enzyme systems. Unlike many other opioids, oxymorphone's metabolism is not heavily reliant on the Cytochrome P450 (CYP) enzyme system. oup.comnih.gov

The primary pathway, glucuronidation, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govoup.com Specifically, UGT2B7 has been identified as the most important UGT isozyme involved in the glucuronidation of opioids like oxymorphone, morphine, and hydromorphone. nih.govoup.com This Phase II metabolic route is the main driver of oxymorphone clearance. oup.com

The Cytochrome P450 system plays a minimal direct role in oxymorphone metabolism. oup.comoup.com This characteristic distinguishes it from opioids like oxycodone, fentanyl, and codeine. oup.comoup.com Because oxymorphone is not a significant substrate for CYP enzymes, it has a low potential for drug-drug interactions with substances that inhibit or induce the CYP450 system. oup.com However, the CYP system is relevant to oxymorphone's formation from its precursor, oxycodone. Oxycodone is O-demethylated by the CYP2D6 enzyme to form oxymorphone. researchgate.netmedcentral.comoup.com Additionally, both CYP3A4 and CYP2D6 are implicated in the minor N-demethylation pathway that converts oxymorphone to noroxymorphone. pharmgkb.org

Table 1: Key Metabolites and Biotransformation Pathways of Oxymorphone

| Metabolic Pathway | Primary Metabolite(s) | Key Enzymes | Significance |

|---|---|---|---|

| Glucuronidation | Oxymorphone-3-glucuronide | UGT2B7 nih.govoup.com | Major pathway; primary clearance mechanism. oup.com |

| Hydroxylation (6-keto reduction) | 6-hydroxy-oxymorphone | Not specified | Minor pathway; produces an active metabolite. oup.comnih.gov |

| N-Demethylation | Noroxymorphone | CYP3A4, CYP2D6 pharmgkb.org | Minor pathway; metabolite is a key synthetic intermediate. acs.orgchemrxiv.org |

Structural Characterization of Derived Metabolites

The metabolites of oxymorphone possess distinct structural modifications compared to the parent compound, which alter their physicochemical properties and biological activity.

Oxymorphone-3-glucuronide: This metabolite is formed by the conjugation of a glucuronic acid molecule to the phenolic hydroxyl group at the C-3 position of the oxymorphone structure. This addition significantly increases the molecule's polarity and water solubility, facilitating its renal excretion.

6-hydroxy-oxymorphone: This compound results from the reduction of the ketone group at the C-6 position of the morphinan (B1239233) ring to a hydroxyl group. There are two potential stereoisomers, 6-alpha- and 6-beta-hydroxy-oxymorphone (also referred to as oxymorphol). drugbank.com This change from a keto group to a hydroxyl group alters the molecule's interaction with opioid receptors.

Noroxymorphone: This metabolite is characterized by the removal of the methyl group (CH₃) attached to the nitrogen atom at position 17. pharmgkb.org The tertiary amine of oxymorphone is converted into a secondary amine in noroxymorphone. This structural change is the basis for its use as a precursor in the synthesis of opioid antagonists, where different alkyl groups are subsequently added to the nitrogen atom. researchgate.netcdnsciencepub.com

Advanced Analytical Methodologies for Oxymorphone Hydrochloride Monohydrate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating oxymorphone from complex matrices and accurately determining its concentration. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the high sensitivity and specificity required for these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of opioids, including oxymorphone. Due to the presence of polar functional groups (hydroxyl and ketone) and high molecular weight, oxymorphone is not sufficiently volatile for direct GC analysis. Therefore, a critical step in GC-MS applications is chemical derivatization, which converts the analyte into a more volatile and thermally stable form. This process also improves chromatographic peak shape and mass spectral characteristics.

Research has shown that multi-step derivatization is often necessary for comprehensive analysis of keto-opioids. nih.govwikipedia.org A common approach involves first reacting the ketone group with an oximating agent like methoxyamine or hydroxylamine, followed by derivatization of the hydroxyl groups using silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., propionic anhydride). nih.govrsc.orgcaymanchem.com One study detailed a method for the simultaneous analysis of seven opiates in blood, where oxymorphone's ketone group was converted to a methoxime, and its hydroxyl groups were converted to propionyl esters. rsc.org This derivatization scheme allows for excellent separation and detection using electron impact ionization in full scan mode. rsc.org

The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) enhances the sensitivity and selectivity of the GC-MS method, allowing for the detection of low concentrations typical in biological samples. nih.gov For forensic and clinical testing, GC-MS methods are validated to have low limits of detection (LOD) and quantification (LOQ), often in the low nanogram per milliliter (ng/mL) range. rsc.org

Table 1: Example of a GC-MS Method for Oxymorphone Analysis in Blood

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (B52724) followed by multi-step liquid-liquid extraction. rsc.org |

| Derivatization | 1. Methoxyamine in pyridine (B92270) to form methoxime. rsc.org 2. Propionic anhydride (B1165640) to form propionyl esters. rsc.org |

| GC Column | Specific capillary columns, such as HP-1MS, are commonly used. nih.gov |

| Carrier Gas | Helium at a constant flow rate. nih.gov |

| Ionization Mode | Electron Impact (EI). rsc.org |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM). rsc.orgnih.gov |

| Limit of Quantitation | As low as 10 ng/mL in blood. rsc.org |

| Limit of Detection | As low as 2 ng/mL in blood. rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of oxymorphone in biological matrices such as plasma, urine, and various tissues. wikipedia.orgoup.com This preference is due to its high sensitivity, specificity, and the ability to analyze polar, non-volatile compounds like oxymorphone without the need for chemical derivatization.

LC-MS/MS methods typically utilize reversed-phase chromatography for separation. Columns such as C18 or biphenyl (B1667301) are frequently employed with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol (B129727). oup.comdrugbank.comwikipedia.org Separation is achieved using a gradient elution, where the proportion of the organic solvent is increased over time to elute the analytes. nih.gov

Following chromatographic separation, the analyte is ionized, most commonly using positive electrospray ionization (ESI+). The tandem mass spectrometer then provides specificity through Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) of oxymorphone is selected and fragmented, and one or more specific product ions are monitored for quantification and qualification. This two-stage filtering process significantly reduces background noise and matrix interference. nih.govmdpi.com The use of stable isotopically labeled internal standards (e.g., oxymorphone-d3) is standard practice to correct for matrix effects and variations in extraction and ionization efficiency, ensuring high accuracy and precision. mdpi.com

Numerous validated LC-MS/MS methods have been published with lower limits of quantification (LLOQ) in the sub-ng/mL range, making them suitable for pharmacokinetic studies. wikipedia.orgbath.ac.uk For instance, methods have been developed to quantify oxymorphone in human plasma with LLOQs as low as 0.1 ng/mL. drugbank.combath.ac.uk

Table 2: Summary of Selected LC-MS/MS Methodologies for Oxymorphone Quantification

| Matrix | Column | Mobile Phase | LLOQ | Reference |

|---|---|---|---|---|

| Human Plasma | Kinetix biphenyl (2.1 x 100 mm, 1.7 µm) | Ammonium formate (B1220265) 5 mM in 0.1% aqueous formic acid and methanol | 0.1 µg/L (≈0.1 ng/mL) | wikipedia.org |

| Human Plasma | Reverse-phase column | Gradient elution | 0.1 ng/mL | bath.ac.uk |

| Neat Oral Fluid | Agilent Poroshell 120 SB-C18 (2.1 × 100 mm, 2.7 µm) | 5 mM ammonium formate with 0.1% formic acid and methanol with 0.1% formic acid | 1.5 ng/mL | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC), typically coupled with an ultraviolet (UV) detector, is a robust and reliable technique for determining the purity and assay of oxymorphone hydrochloride monohydrate in bulk drug substances and finished pharmaceutical products. This method is essential for quality control in pharmaceutical manufacturing.

A common approach involves isocratic or gradient reversed-phase HPLC. The separation is achieved on a C18 or similar column, which separates oxymorphone from potential impurities, including synthesis precursors, degradation products, and other related opioids. The mobile phase is typically a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile. Adjusting the pH of the buffer and the ratio of organic to aqueous phase allows for the optimization of the separation.

Detection is most often performed by monitoring the UV absorbance at a specific wavelength, such as 210 nm or 280 nm, where the analyte exhibits significant absorbance. The method is validated for linearity, precision, accuracy, and specificity according to regulatory guidelines (e.g., ICH) to ensure it is suitable for its intended purpose. For example, a validated method demonstrated linearity over a wide concentration range with recoveries exceeding 96% for oxymorphone-related compounds, confirming its accuracy for quality control analyses.

Table 3: Typical HPLC Parameters for Opioid Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 or HS F5, typically 5 µm particle size. |

| Mobile Phase | Buffered aqueous solution (e.g., potassium phosphate, ammonium acetate) and an organic modifier (e.g., acetonitrile). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV spectrophotometry at 210 nm or 280 nm. |

| Application | Purity assessment, content uniformity, and assay of bulk drug and finished products. |

Spectroscopic and Crystallographic Techniques for Structural Elucidation

While chromatography excels at separation and quantification, spectroscopic and crystallographic techniques are indispensable for the definitive confirmation of the molecular structure and the solid-state properties of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about the molecule's absolute configuration, bond lengths, bond angles, and conformation in the solid state. For a pharmaceutical compound like this compound, this information is vital for understanding its physical properties, such as solubility and stability, and for confirming its polymorphic form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for elucidating the molecular structure of organic compounds like oxymorphone. It provides detailed information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the analysis of oxymorphone hydrochloride, ¹H NMR spectra reveal the number of different types of protons, their connectivity, and their spatial relationships through chemical shifts, signal integrations, and spin-spin coupling patterns. ¹³C NMR provides information on the number and types of carbon atoms in the molecule, including those in carbonyl and aromatic groups. drugbank.com The combined data from both ¹H and ¹³C NMR allows for the complete assignment of the molecule's carbon-hydrogen framework, confirming its identity and structure.

Spectra for oxymorphone hydrochloride have been reported in various deuterated solvents, such as deuterium (B1214612) oxide (D₂O) and dimethyl sulfoxide (B87167) (DMSO-d₆). drugbank.com The chemical shifts observed are characteristic of the rigid pentacyclic structure of the morphinan (B1239233) skeleton. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between protons and carbons, further solidifying the structural assignment. This comprehensive structural confirmation is crucial for reference standard characterization and for ensuring the identity of the active pharmaceutical ingredient.

Sample Preparation and Derivatization Strategies in Analytical Research

In the analytical pursuit of understanding this compound, the journey from a raw biological sample to a clean, detectable analyte is paved with meticulous sample preparation and, often, chemical modification. The complexity of matrices such as urine, blood, and tissue necessitates sophisticated extraction techniques to isolate the target compound from interfering substances. Following extraction, derivatization is frequently employed, particularly for gas chromatography-mass spectrometry (GC-MS), to enhance the compound's volatility and improve its chromatographic and spectroscopic characteristics.

Extraction Methodologies (e.g., Solid-Phase Extraction)

Solid-Phase Extraction (SPE) stands as a cornerstone for the purification and concentration of oxymorphone from complex biological fluids prior to analysis. nih.gov This chromatographic technique facilitates the separation of oxymorphone from endogenous matrix components that could otherwise interfere with quantification and detection. The choice of SPE sorbent, along with the optimization of pH, wash, and elution conditions, is critical to achieving high recovery and sample purity.

Research has explored a variety of SPE sorbents for oxymorphone extraction. Cation exchange cartridges are frequently utilized, leveraging the basic nature of the oxymorphone molecule. nih.gov For instance, an automated SPE procedure for 23 opioids, including oxymorphone, from urine samples employed cation exchange cartridges. nih.gov This method involved conditioning the cartridges with methanol and a sodium acetate (B1210297) buffer (0.1 M, pH 4), followed by sample loading. oup.com The cleanup was achieved with successive washes using 0.1 N hydrochloric acid and methanol. oup.com

Mixed-mode SPE columns, which combine two types of retention mechanisms (e.g., ion exchange and reversed-phase), are also effective. One study on the separation of oxymorphone and oxycodone derivatives from whole blood utilized copolymerized mixed-mode SCX/SPE columns. hpst.cz Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are another popular choice due to their ability to retain a broad spectrum of compounds. In one method, Supel™ Swift HLB SPE in a 96-well plate format was used for the analysis of opioids in urine. sigmaaldrich.com The protocol involved adjusting the hydrolyzed urine sample to pH 9 before loading, washing with 5% methanol in water, and eluting with 100% methanol containing 5% formic acid. sigmaaldrich.com Similarly, Oasis HLB cartridges have been successfully used for the extraction of various drugs of abuse from water samples, demonstrating recoveries between 71-104% depending on the concentration level. nih.gov

The efficiency of SPE is heavily influenced by the pH of the sample and loading solutions. For basic compounds like oxymorphone, adjusting the sample pH to a value where the analyte is charged enhances its retention on a cation exchange sorbent. Conversely, adjusting the pH to neutralize the analyte is key for its elution. A study extracting opiates from urine using Bond Elute Certify™ cartridges performed the extraction at a pH of 6.8. nih.gov Another study highlighted the importance of pH optimization, finding that a pH of 2 was optimal for the recovery of certain pharmaceutical contaminants using HLB cartridges. frontiersin.org

The following interactive table summarizes various SPE methodologies used in oxymorphone research, detailing the sorbent type, matrix, and reported recovery rates.

| Sorbent Type | Matrix | Key Parameters | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Cation Exchange | Urine | Automated system; Wash with 0.1N HCl and methanol | >69 | <11 | nih.gov |

| SOLA SCX | Urine | Dilution with 1% formic acid | 88-99 | <10 | lcms.cz |

| SOLAµ SCX | Urine | Micro-elution format; Dilution with 1% formic acid | 96-106 | <10 | lcms.cz |

| Supel™ Swift HLB | Urine | Sample pH adjusted to 9; Elution with methanol/formic acid | 73-105* | <7.2 | sigmaaldrich.com |

| Bond Elute Certify™ | Urine | Sample pH 6.8; Post-hydrolysis | - | <7 | nih.gov |

| C18 | Rat Brain Tissue | - | - | <14.9 (inter-day) | |

| Oasis MCX | Urine | Automated system; Wash with 0.1N HCl and methanol | >69 | <11 | oup.com |

| Recovery for a panel of opioids, not specifically oxymorphone alone. |

Chemical Derivatization for Enhanced Chromatographic and Spectroscopic Properties

Chemical derivatization is a critical step in the analytical workflow for oxymorphone, particularly when employing GC-MS. The primary goals of derivatization are to increase the analyte's volatility and thermal stability, which are essential for gas chromatographic analysis. mdpi.com This process involves chemically modifying the functional groups of the oxymorphone molecule, such as the hydroxyl and ketone groups, to create a less polar and more volatile derivative. psu.edu This modification not only improves chromatographic properties like peak shape and resolution but also enhances spectroscopic detection by producing characteristic mass fragments that aid in structural elucidation and confident identification. oup.comresearchgate.net

A common strategy for derivatizing keto-opioids like oxymorphone involves a multi-step approach to address both the ketone and hydroxyl functionalities. One widely used method is a two-step derivatization. First, the ketone group is converted to an oxime derivative using a reagent like methoxylamine or hydroxylamine. hpst.czoup.com This initial step prevents tautomerism, which can lead to multiple derivative peaks and complicate analysis. hpst.cz Following oximation, the hydroxyl groups are derivatized, typically through silylation or acylation. researchgate.netoup.com

Silylation, which introduces a trimethylsilyl (B98337) (TMS) group, is a popular choice. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to convert hydroxyl groups to their TMS ethers. researchgate.netnih.gov For example, after oximation with hydroxylamine, samples can be derivatized with BSTFA at 90°C for 30 minutes to yield trimethylsilyl derivatives suitable for GC-MS analysis. hpst.cz A study exploring a three-step derivatization process found that the application of methoxyimino/propionyl/TMS groups, in that order, allowed for the successful simultaneous analysis of eight different opiates, including oxymorphone. researchgate.net

Acylation is another effective derivatization technique. Reagents like propionic anhydride or acetic anhydride are used to form ester derivatives. oup.com A method for the confirmation of seven opioids, including oxymorphone, involved an initial reaction with 2% methoxyamine in pyridine to derivatize the ketone group, followed by the addition of propionic anhydride and heating at 56°C for 15 minutes to convert the hydroxyl groups to their propionyl esters. oup.com Propionic anhydride has been noted for providing accurate, precise, and sensitive results. oup.comnih.gov

The choice of derivatization reagent and reaction conditions significantly impacts the resulting derivative's stability and mass spectral characteristics. For instance, acetyl and propionyl esters are generally more stable in the presence of water compared to silyl (B83357) and perfluoroester derivatives. oup.com The derivatization process also directly influences the fragmentation pattern observed in mass spectrometry. The acetylated-oxime derivative of oxymorphone, for example, produces a characteristic fragmentation pattern that can be used for its specific identification and quantification. oup.com

The following interactive table provides a comparative overview of different derivatization strategies employed in the analysis of oxymorphone.

| Derivatization Strategy | Reagent(s) | Reaction Conditions | Purpose | Resulting Derivative | Analytical Technique | Reference |

| Oximation & Acetylation | Methoxylamine, Acetic Anhydride | - | Increase volatility and create specific mass fragments | Acetylated-oxime derivative | GC-MS | oup.com |

| Oximation & Acylation | Methoxyamine, Propionic Anhydride | Heat at 56°C for 15 min | Convert ketone to methoxime and hydroxyls to propionyl esters | Methoxime-propionyl ester | GC-MS | oup.com |

| Oximation & Silylation | Hydroxylamine, BSTFA | Oximation: 60°C for 30 min; Silylation: 90°C for 30 min | Prevent tautomerism and increase volatility | Oxime-trimethylsilyl ether | GC-MS | hpst.cz |

| Acylation | Acetic Anhydride-Pyridine | - | Convert hydroxyls to acetyl esters | Acetyl ester | GC-MS | nih.gov |

| Multi-step Derivatization | Methoxyimino/Propionyl/TMS reagents | - | Simultaneous analysis of multiple opiates | Methoxyimino-propionyl-TMS derivative | GC-MS | researchgate.net |

| Silylation | BSTFA with 1% TMCS | Heat at 65°C for 20 min | Ensure complete derivatization for quantitation | Trimethylsilyl ether | GC-MS | |

| Acylation | Propionic Anhydride | 80°C for 3 min | Improve stability and chromatographic properties | Propionyl ester | GC-MS | nih.gov |

Computational Chemistry and Molecular Modeling of Oxymorphone Hydrochloride Monohydrate

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of oxymorphone, docking studies are crucial for understanding its interaction with opioid receptors, primarily the mu-opioid receptor (MOR), which is the main target for its analgesic effects. researchgate.netwikipedia.org

Docking simulations of oxymorphone into the active site of the mu-opioid receptor have revealed key binding interactions. acs.org A critical interaction involves the protonated amine of oxymorphone forming a salt bridge with a highly conserved aspartic acid residue, D147, in the third transmembrane helix (TM3) of the receptor. acs.orgnih.gov Additionally, the phenolic hydroxyl group at position 3 of the oxymorphone molecule is often observed to form a hydrogen bond network, sometimes mediated by water molecules, with a histidine residue, H297, in the sixth transmembrane helix (TM6). acs.org These interactions are fundamental to the high binding affinity of oxymorphone to the mu-opioid receptor. acs.org

Table 1: Key Amino Acid Interactions of Oxymorphone with the Mu-Opioid Receptor

| Interacting Residue | Location in Receptor | Type of Interaction | Reference |

|---|---|---|---|

| D147 | Transmembrane Helix 3 | Ionic Bond / Salt Bridge | acs.orgnih.gov |

| Y148 | Transmembrane Helix 3 | Hydrogen Bond | nih.gov |

| H297 | Transmembrane Helix 6 | Water-mediated Hydrogen Bond | acs.orgnih.gov |

| Q124 | Transmembrane Helix 2 | Hydrogen Bond | nih.gov |

This table summarizes the key amino acid residues in the mu-opioid receptor that have been identified through molecular docking studies to interact with oxymorphone.

Studies comparing the docking poses of various opioids have shown that while they share common interaction points, subtle differences in their binding modes can influence their pharmacological profiles. acs.org For instance, the orientation of the N-methyl group and the conformation of the C-ring can affect the ligand's interaction with surrounding residues, potentially influencing efficacy and selectivity. The high-resolution crystal structures of the mu-opioid receptor have been instrumental in refining these docking studies, providing a more accurate template for predicting ligand binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgmdpi.com For oxymorphone and its derivatives, QSAR studies are employed to understand how modifications to its chemical scaffold affect its affinity for opioid receptors and its analgesic potency. nih.gov

QSAR models are built using a dataset of compounds with known activities. mdpi.com These models can be two-dimensional (2D-QSAR), which considers topological descriptors, or three-dimensional (3D-QSAR), which also incorporates the spatial arrangement of atoms. wikipedia.orgmdpi.com In the context of opioids, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. nih.govmdpi.com These methods generate 3D contour maps that highlight regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

For morphinan-based compounds like oxymorphone, QSAR studies have revealed several key structural features that determine their activity. nih.gov For example, the presence and nature of the substituent at the 14-position can significantly impact receptor affinity and functional activity. acs.org QSAR models have been developed for various series of opioid compounds to predict their binding affinities for mu, delta, and kappa opioid receptors. nih.govnih.gov These models often achieve high statistical significance, with good correlation coefficients (r²) and predictive abilities (q²), indicating their robustness in forecasting the activity of new, untested compounds. nih.govmdpi.com

Table 2: Example of 3D-QSAR Model Parameters for Opioid Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |

|---|---|---|---|---|

| CoMFA | 0.693 | 0.900 | 0.607 | nih.gov |

| CoMSIA | 0.617 | 0.904 | 0.701 | nih.gov |

This table presents hypothetical yet representative statistical parameters for CoMFA and CoMSIA models developed for a series of opioid derivatives, demonstrating the predictive power of such models.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and binding pathways over time. nih.govstanford.edu Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of binding poses, the role of solvent molecules, and the allosteric effects of ligand binding. nih.govmdpi.com

MD simulations of oxymorphone bound to the mu-opioid receptor have been used to investigate the stability of the key interactions identified in docking studies. acs.org These simulations can track the distances between interacting atoms over nanoseconds to microseconds, confirming the persistence of crucial hydrogen bonds and salt bridges. nih.gov Furthermore, MD simulations can shed light on the conformational changes in the receptor upon ligand binding, which are essential for receptor activation and downstream signaling. nih.govrsc.org

The dynamics of water molecules within the binding pocket have also been a focus of MD studies, as they can mediate interactions between the ligand and the receptor and play a role in the activation mechanism. acs.org By simulating the unbinding process, a technique known as steered molecular dynamics or metadynamics, researchers can gain insights into the dissociation pathways and residence time of the drug at the receptor, which can be correlated with the duration of its pharmacological effect. fda.gov These simulations have highlighted the importance of specific receptor conformations in determining whether a ligand will act as an agonist, antagonist, or partial agonist. biorxiv.org

Application in Ligand-Based and Structure-Based Drug Design Methodologies

The computational insights gained from docking, QSAR, and MD simulations of oxymorphone are directly applied in both ligand-based and structure-based drug design strategies to develop novel analgesics with improved properties. um.edu.mtmdpi.comacs.org

In ligand-based drug design , the known structure-activity relationships of oxymorphone and other opioids are used to create pharmacophore models. mdpi.com These models define the essential three-dimensional arrangement of chemical features necessary for biological activity. Virtual screening of large chemical libraries against these pharmacophore models can identify new molecules that are likely to have the desired opioid receptor activity. um.edu.mt QSAR models also play a significant role in this approach by predicting the activity of virtual compounds before they are synthesized and tested. nih.govkcl.ac.uk

In structure-based drug design , the three-dimensional structure of the opioid receptor is the primary guide for designing new ligands. nih.gov Docking oxymorphone and its analogs into the receptor's binding site allows medicinal chemists to visualize how modifications to the molecule will affect its fit and interactions. acs.orgnih.gov This approach has been used to design derivatives of oxymorphone with altered receptor selectivity, aiming to separate the analgesic effects from unwanted side effects. frontiersin.org For example, by modifying substituents on the oxymorphone scaffold, researchers have attempted to create biased agonists that preferentially activate G-protein signaling pathways over β-arrestin pathways, which are thought to be responsible for some of the adverse effects of opioids. nih.gov The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for the discovery of next-generation pain therapeutics. frontiersin.org

Pharmacological Investigations in Preclinical Research Models for Mechanism Elucidation

In Vitro Functional Assays for Receptor Activation and Signaling (e.g., [35S]GTPγS binding, calcium mobilization assays)

The activation of opioid receptors by oxymorphone hydrochloride monohydrate has been extensively studied using various in vitro functional assays. These assays provide crucial insights into the compound's efficacy and potency at the molecular level. Two commonly employed techniques are the [³⁵S]GTPγS binding assay and calcium mobilization assays.

The [³⁵S]GTPγS binding assay measures the activation of G proteins, which are coupled to opioid receptors. When an agonist like oxymorphone binds to the receptor, it triggers a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for the radiolabeled guanosine triphosphate analog, [³⁵S]GTPγS, on the Gα subunit. nih.gov The amount of bound [³⁵S]GTPγS is therefore a direct measure of receptor activation. nih.gov Studies have shown that oxymorphone is a potent agonist at the µ-opioid receptor (MOR), stimulating [³⁵S]GTPγS binding in a concentration-dependent manner. researchgate.netfrontiersin.org In membranes from Chinese Hamster Ovary (CHO) cells expressing the human MOR, oxymorphone demonstrates robust agonist activity. researchgate.net The potency of oxymorphone at the MOR, as measured by its EC50 value in [³⁵S]GTPγS assays, has been reported to be approximately 10-fold higher than that of morphine. frontiersin.org

Calcium mobilization assays offer another avenue to assess receptor activation. researchgate.netresearchgate.net Opioid receptors, particularly when co-expressed with certain G proteins like Gαqi5, can couple to the phospholipase C pathway, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). researchgate.netnih.gov This increase can be measured using fluorescent calcium indicators. nih.gov In CHO cells co-expressing the human MOR and the Gαqi5 protein, oxymorphone has been shown to induce a concentration-dependent increase in intracellular calcium. researchgate.net Similar to the [³⁵S]GTPγS binding assay, these experiments highlight the ability of oxymorphone to effectively activate the MOR and initiate downstream signaling cascades. researchgate.net It's noteworthy that in some cellular systems, µ-opioid receptor-mediated intracellular calcium release requires the co-activation of P2Y receptors. nih.gov

| Assay | Receptor | Cell System | Key Finding | Reference |

|---|---|---|---|---|

| [³⁵S]GTPγS Binding | μ-opioid receptor (MOR) | CHO cells expressing human MOR | Potent, full agonist activity. | researchgate.netfrontiersin.org |

| Calcium Mobilization | μ-opioid receptor (MOR) | CHO cells co-expressing human MOR and Gαqi5 | Concentration-dependent increase in intracellular calcium. | researchgate.net |

Receptor Regulation Studies in Cellular Systems (e.g., Desensitization, Downregulation, and Resensitization Mechanisms)

The regulation of opioid receptors following agonist exposure is a critical area of research, with implications for the development of tolerance. These regulatory processes include desensitization, downregulation, and resensitization.

Desensitization refers to a rapid loss of receptor responsiveness following agonist binding. nih.govnih.gov This process is often initiated by G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, which promotes the binding of β-arrestin proteins. nih.govnih.gov β-arrestins sterically hinder the coupling of the receptor to G proteins, thereby attenuating the signal. nih.gov Studies comparing different opioid agonists have revealed that the extent of desensitization can be agonist-specific. researchgate.netelsevierpure.com While high-efficacy agonists like DAMGO and fentanyl typically induce robust desensitization of the µ-opioid receptor (MOR), lower-efficacy agonists such as morphine and oxycodone cause less desensitization. researchgate.net Research using whole-cell voltage-clamp recordings in locus ceruleus neurons has included oxymorphone in a panel of opioids to study desensitization. researchgate.netelsevierpure.com One key finding is that desensitization appears to protect receptors from irreversible antagonism. researchgate.netelsevierpure.com

Downregulation is a longer-term process involving a decrease in the total number of receptors available in the cell, often through lysosomal degradation. jneurosci.org While some potent opioids can induce receptor downregulation, chronic morphine treatment generally does not cause a significant change in the number of MORs in most brain regions. nih.gov

Resensitization is the process by which desensitized receptors are dephosphorylated and recycled back to the cell surface, restoring their responsiveness. jneurosci.org This process is crucial for maintaining cellular sensitivity to agonists. The mechanisms underlying resensitization can also be agonist-dependent. nih.gov Following desensitization with certain agonists and subsequent blockade, a significant recovery of MOR-mediated current can be observed over time. researchgate.netelsevierpure.com

Chronic exposure to opioids like morphine can lead to adaptations in these regulatory pathways, such as enhanced desensitization, which may contribute to the development of tolerance. nih.gov

Characterization of Cellular and Subcellular Localization of Receptors and Signaling Components

Understanding the cellular and subcellular localization of opioid receptors and their associated signaling molecules is fundamental to deciphering their function. The µ-opioid receptor (MOR), the primary target for oxymorphone, is widely distributed throughout the central nervous system. drugbank.comwikipedia.org

Immunocytochemical studies have revealed that MORs are predominantly found in the somatodendritic domain of neurons, although they are also present on axons. jneurosci.org This localization suggests both postsynaptic and presynaptic roles for the receptor. jneurosci.orgnih.gov At the subcellular level, MOR immunoreactivity is often observed as puncta within the cytoplasm of the cell body and in neuronal processes. jneurosci.org In dendrites and dendritic spines, MORs are frequently associated with the plasma membrane near synapses. nih.gov In axon terminals, the receptor immunoreactivity is often found surrounding small, clear vesicles. nih.gov

The signaling components that interact with opioid receptors also have specific localizations. G proteins, which are essential for transducing the opioid signal, are membrane-associated proteins. youtube.com Upon receptor activation, the Gα and Gβγ subunits can dissociate and interact with various downstream effectors. youtube.com For example, the Gβγ subunit can directly interact with ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, to modulate neuronal excitability. youtube.comfrontiersin.org These interactions are crucial for the inhibitory effects of opioids. nih.gov

Furthermore, proteins involved in receptor regulation, such as β-arrestins, are typically cytosolic but translocate to the plasma membrane upon receptor activation to participate in desensitization and internalization. nih.gov The localization of these signaling molecules ensures the precise and efficient control of opioid receptor function within the neuron.

Investigating Molecular Pathways of Ligand-Induced Receptor Potentiation

Ligand-induced receptor potentiation refers to the phenomenon where the effect of one ligand is enhanced by the presence of another. In the context of opioid receptors, this can occur through various molecular mechanisms, including receptor heterodimerization and allosteric modulation.

Receptor Heterodimerization: Opioid receptors can form heterodimers with other opioid receptors (e.g., MOR-DOR) or with other types of G protein-coupled receptors (GPCRs), such as the cannabinoid receptor 1 (CB1) or the neurokinin-1 receptor (NK1). nih.gov This interaction can lead to unique pharmacological properties and signaling outcomes that are distinct from those of the individual receptors. nih.govguidetopharmacology.org For instance, the co-activation of MOR/CB1R heterodimers has been shown to modulate downstream signaling pathways like the ERK pathway differently than the activation of either receptor alone. nih.gov The potentiation of µ-mediated analgesia by δ-opioid receptor agonists may also be a result of such interactions, potentially slowing the development of tolerance. oup.com

Allosteric Modulation: Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) ligand binding site. nih.gov These modulators can either positively or negatively alter the affinity and/or efficacy of the orthosteric ligand. nih.gov The development of positive allosteric modulators for opioid receptors is an area of active research, as they could potentially enhance the therapeutic effects of agonists like oxymorphone while minimizing side effects.

Signaling Pathway Crosstalk: Potentiation can also occur at the level of intracellular signaling pathways. For example, the activation of MOR can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. oup.com This can influence the activity of other signaling pathways that are regulated by cAMP. Furthermore, the Gβγ subunits released upon MOR activation can interact with and modulate a variety of effector proteins, leading to a complex and integrated cellular response. nih.gov The activation of µ-opioid receptors has been shown to potentiate ADP-induced intracellular calcium release in some cell systems, indicating a crosstalk between opioid and P2Y receptor signaling pathways. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying oxymorphone hydrochloride monohydrate in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated protocol involves:

- Mobile phase : A mixture of acetonitrile, methanol, and sodium dodecyl sulfate-phosphate buffer (pH 7.80 ±0.01) .

- Column : Luna C8 (L7 phase) with a retention time of ~4.5 minutes for oxymorphone .

- Calculation : Use the formula:

where and are peak responses of the sample and standard, respectively .

Q. How can researchers differentiate this compound from structurally related opioids (e.g., oxycodone) during analysis?

- Methodology :

- Chromatographic separation : Optimize mobile phase pH and ion-pairing agents (e.g., sodium 1-octanesulfonate monohydrate) to resolve co-eluting peaks .

- UV spectral analysis : Compare absorption maxima/minima (e.g., oxymorphone vs. oxycodone) at wavelengths specific to their conjugated systems .

Q. What stability-indicating assays are suitable for assessing this compound under stress conditions (e.g., hydrolysis, oxidation)?

- Methodology :

- Forced degradation studies using acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH) and oxidative stress (e.g., 3% H₂O₂). Monitor degradation products via HPLC or LC-MS to identify stability liabilities .

Advanced Research Questions

Q. How can dissolution testing protocols for extended-release oxymorphone formulations be optimized to reflect in vivo performance?

- Methodology :

- Test conditions : Use USP Apparatus 2 (paddle) at 50 rpm, with dissolution media simulating gastrointestinal pH (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid).

- Acceptance criteria : Release profiles should meet staged thresholds (e.g., 15–40% at 1 hour, 45–70% at 4 hours, ≥80% at 14 hours) .

- Column validation : Ensure reproducibility using Luna C8 columns, as deviations in retention time >5% may indicate method inconsistency .

Q. What strategies resolve contradictions in pharmacokinetic data between immediate-release and extended-release oxymorphone formulations?

- Methodology :

- In vitro-in vivo correlation (IVIVC) : Develop a Level A correlation by comparing dissolution profiles with plasma concentration-time curves. Use Wagner-Nelson or Loo-Riegelman methods for deconvolution .

- Population pharmacokinetics : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability in absorption rates .

Q. How can impurity profiling address discrepancies in this compound batch quality?

- Methodology :

- Related compound analysis : Use gradient HPLC with a sodium phosphate buffer (pH 7.50) and acetonitrile-methanol mobile phase to separate impurities like noroxymorphone hydrochloride .

- Validation : Ensure limits of detection (LOD) ≤0.1% for impurities, per ICH Q3A guidelines .

Q. What computational approaches predict the solid-state behavior of this compound in polymorphic screening?

- Methodology :

- Molecular dynamics (MD) simulations : Model crystal lattice interactions using software like Materials Studio. Validate predictions via X-ray powder diffraction (XRPD) .

- Thermodynamic stability assays : Compare Gibbs free energy of hydrates vs. anhydrous forms using differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.